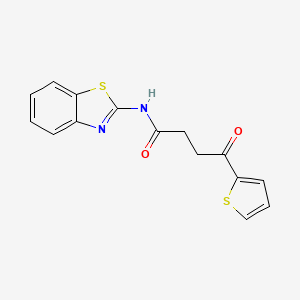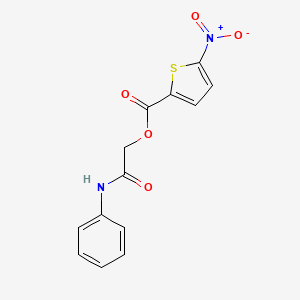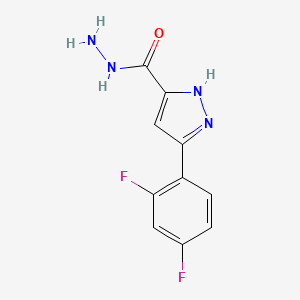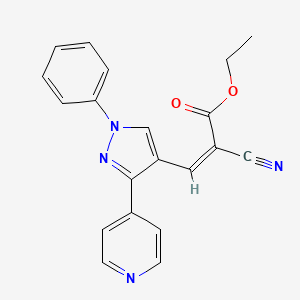
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a dopamine receptor antagonist, inhibiting the activity of dopamine in the brain. This mechanism of action is thought to be responsible for its antipsychotic and antihypertensive effects.
Biochemical and Physiological Effects:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce blood pressure in animal models, indicating its potential use as an antihypertensive agent. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been shown to have antihistaminic effects, reducing the symptoms of allergies in animal models. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its pharmacological activities, making it a well-characterized compound. However, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain types of experiments. Additionally, 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have some toxicity in animal models, which can limit its use in certain types of studies.
未来方向
There are several potential future directions for research on 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in the treatment of hypertension. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been found to have antihypertensive effects, and further research could explore its potential as a therapeutic agent for this condition. Finally, further research could explore the mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, which is not fully understood, to better understand its pharmacological activities.
合成方法
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization.
科学研究应用
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess various pharmacological activities, including antihypertensive, antihistaminic, and antipsychotic effects. 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-11-18(15(20)12-14(13)19)26(23,24)22-9-7-21(8-10-22)16-5-3-4-6-17(16)25-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSOAYHFFOXZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] pyrazine-2-carboxylate](/img/structure/B7467371.png)



![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)


![[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467420.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)
